1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride
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Overview
Description
1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained, three-dimensional framework that imparts distinct chemical and physical properties. The compound is of significant interest in various fields, including medicinal chemistry, due to its potential as a bioisostere for more common chemical groups.
Preparation Methods
The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butanes.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Chemical Reactions Analysis
1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a bioisostere, replacing more common chemical groups to enhance the solubility, potency, and metabolic stability of drug candidates . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
1-{bicyclo[1.1.1]pentan-1-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
- Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride
- 1-Adamantylamine
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and applications. The uniqueness of this compound lies in its specific amine functionality and its potential as a versatile precursor in various chemical syntheses .
Properties
CAS No. |
2742659-19-2 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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